Dimethyl 3,4,5,6-tetrafluorophthalate
Overview
Description
Dimethyl 3,4,5,6-tetrafluorophthalate is an organic compound with the molecular formula C10H6F4O4 It is a derivative of phthalic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3,4,5,6-tetrafluorophthalate can be synthesized through the esterification of 3,4,5,6-tetrafluorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,4,5,6-tetrafluorophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5,6-tetrafluorophthalic acid and methanol.
Reduction: The compound can be reduced to form tetrafluorophthalic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted phthalate esters.
Hydrolysis: 3,4,5,6-tetrafluorophthalic acid.
Reduction: Reduced phthalate derivatives.
Scientific Research Applications
Dimethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of dimethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Dimethyl phthalate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Dimethyl 2,3,5,6-tetrafluorophthalate: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.
Dimethyl 3,4,5,6-tetrachlorophthalate: Chlorine atoms instead of fluorine, resulting in different chemical properties and uses.
Uniqueness: Dimethyl 3,4,5,6-tetrafluorophthalate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of fluorine atoms enhances its stability and resistance to degradation, making it valuable in the synthesis of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDASBAWJFXNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346953 | |
Record name | dimethyl tetrafluorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-59-5 | |
Record name | dimethyl tetrafluorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?
A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.
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